D-64131 D-64131 (5-methoxy-1H-indol-2-yl)-phenylmethanone is a N-acylindole.
Brand Name: Vulcanchem
CAS No.: 74588-78-6
VCID: VC0524872
InChI: InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3
SMILES: COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

D-64131

CAS No.: 74588-78-6

Cat. No.: VC0524872

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

D-64131 - 74588-78-6

Specification

CAS No. 74588-78-6
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name (5-methoxy-1H-indol-2-yl)-phenylmethanone
Standard InChI InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3
Standard InChI Key ICMIJSRDISNKOC-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical and Physical Properties of D-64131

Structural Characteristics

D-64131, systematically named (5-methoxy-1H-indol-2-yl)(phenyl)methanone, features a planar indole-phenone scaffold that facilitates hydrophobic interactions with tubulin's β-subunit . The methoxy group at position 5 of the indole ring enhances solubility in organic solvents like dimethyl sulfoxide (DMSO), while the phenylmethanone moiety contributes to steric complementarity within the colchicine-binding pocket .

Table 1: Key Physicochemical Properties of D-64131

PropertyValue
Molecular FormulaC16H13NO2\text{C}_{16}\text{H}_{13}\text{NO}_{2}
Molecular Weight251.28 g/mol
AppearanceYellow crystalline solid
Melting PointNot determined
Boiling Point455.2°C at 760 mmHg
Density1.231 g/cm³
Solubility>10 mM in DMSO
Storage Conditions-20°C under inert atmosphere
CAS Number74588-78-6

Data compiled from chemical databases and supplier specifications .

Synthetic Accessibility

The compound is synthesized via Friedel-Crafts acylation of 5-methoxyindole with benzoyl chloride, followed by purification through silica gel chromatography . Scale-up production utilizes bulk packaging in argon-sealed containers to prevent oxidative degradation, with analytical confirmation via high-performance liquid chromatography (HPLC) showing ≥98% purity .

Mechanism of Tubulin Inhibition

Binding Kinetics at the Colchicine Site

Fluorescence displacement assays using the probe molecule MDL-27048 demonstrate D-64131's high-affinity binding to the colchicine site, with apparent dissociation constants (KdK_d) of 0.12 μM for bovine brain tubulin versus 1.2 μM for avian erythrocyte tubulin . This 10-fold differential (Table 2) suggests isoform-selective interactions, potentially explaining its reduced neurotoxicity compared to taxanes .

Table 2: Comparative Binding Affinities of Tubulin-Targeting Agents

CompoundKdK_d (Brain Tubulin)KdK_d (Erythrocyte Tubulin)Selectivity Ratio
D-641310.12 μM1.2 μM10.0
Podophyllotoxin0.55 μM6.0 μM10.9
Combretastatin A40.25 μM3.8 μM15.2

Data derived from competitive fluorescence assays .

Effects on Microtubule Dynamics

At 0.53 μM IC50, D-64131 suppresses GTP-dependent tubulin polymerization by 50%, inducing mitotic arrest through spindle apparatus disruption . Live-cell imaging shows dose-dependent formation of multipolar spindles and nuclear blebbing within 6 hours, progressing to apoptosis via caspase-3 activation . Comparative studies indicate 74 nM IC50 against MEXF 989 melanoma cells, surpassing vinblastine's potency by 3.2-fold .

Preclinical Antitumor Efficacy

In Vitro Cytotoxicity Profile

D-64131 exhibits broad-spectrum activity across 14 tumor cell types, with mean IC50 values of 62 nM in proliferation assays . Notable sensitivity occurs in melanoma (IC50 = 74 nM) and non-small cell lung cancer (IC50 = 68 nM), while hematologic malignancies show moderate response (IC50 = 210 nM) .

Table 3: In Vitro Antiproliferative Activity of D-64131

Cell LineOriginIC50 (nM)
MEXF 989Melanoma74
A549Lung adenocarcinoma68
MCF-7Breast cancer89
HL-60Leukemia210
PC-3Prostate cancer155

Data from standardized MTT assays .

In Vivo Xenograft Studies

Oral administration (400 mg/kg/day) in nude mice bearing MEXF 989 tumors achieves 87% growth inhibition versus controls, with tumor volume doubling time increasing from 4.3 to 27.7 days . Histopathology reveals extensive necrosis without weight loss or hematologic toxicity, supporting a wide therapeutic index . Pharmacokinetic analysis shows 92% oral bioavailability and 6.8-hour plasma half-life, enabling once-daily dosing .

Structural-Activity Relationships

Critical Substituent Effects

Methoxylation at the indole 5-position enhances tubulin binding by 8-fold compared to des-methoxy analogs, while substituting the phenyl ring with electron-withdrawing groups (e.g., nitro) reduces activity . Molecular docking simulations identify hydrogen bonds between the indole NH and β-tubulin's Ala316 residue, with π-π stacking interactions involving Phe265 and Tyr202 .

Comparison to Structural Analogs

Inhibition assays reveal D-64131's superiority over first-generation 2-aroylindoles, showing 12-fold greater potency than SC-203908 in colchicine displacement . The compound maintains activity against multidrug-resistant cells overexpressing P-glycoprotein, unlike vinca alkaloids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator